HLM006474 -

HLM006474

Catalog Number: EVT-269482
CAS Number:
Molecular Formula: C25H25N3O2
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HLM006474 is a non-selective inhibitor of the transcription factor E2F (IC50 = 29.8 µM for E2F4). It inhibits DNA binding to E2F1, E2F2, and E2F4 in A375 melanoma cells when used at a concentration of 40 µM. HLM006474 (40 µM) decreases protein levels of E2F4 and cyclin D3 and induces apoptosis in A375 cells. It also induces apoptosis in MDA-MB-231, but not MCF-7, cells and inhibits the growth of cancer cells in a panel of 17 lung cancer cell lines (IC50s = 15.5-75.1 µM). HLM006474 reduces tumor growth in retinoblastoma-prone Chx10Cre;Rbfl/fl;p107-/- mice and in an A375 mouse xenograft model when administered at a dose of 100 mg/kg and 2 mg per mouse, respectively.
Novel pan-E2F inhibitor
HLM 006474 acts as an E2F transcription factor inhibitor, preventing DNA binding activity. This results in the induction of apoptosis in breast cancer cells.
HLM006474 is a pan-E2F inhibitor. It inhibits DNA binding to E2F1, E2F2, and E2F4 in A375 melanoma cells when used at a concentration of 40 µM.
Synthesis Analysis

The synthesis of HLM006474 has undergone various improvements over time. Initially, it was synthesized using standard organic chemistry methods. Recent advancements have introduced greener synthetic approaches, including solvent-free conditions and microwave irradiation techniques, which enhance efficiency and reduce environmental impact. These methods allow for better yields and enantiomeric resolution of the compound .

The synthesis typically involves the following steps:

  1. Formation of Key Intermediates: The initial steps involve creating intermediates that are crucial for the final structure.
  2. Cyclization: This step often involves cyclization reactions that form the core structure of HLM006474.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels.
Molecular Structure Analysis

The molecular structure of HLM006474 can be described as follows:

  • Molecular Formula: C₁₃H₁₃N₃O
  • Molecular Weight: 227.26 g/mol
  • Structural Features: HLM006474 contains an aminopyridine moiety and a hydroxyquinoline structure, which are essential for its biological activity.

The compound's three-dimensional conformation allows it to effectively bind to the E2F transcription factors, inhibiting their function .

Chemical Reactions Analysis

HLM006474 primarily engages in non-covalent interactions with E2F proteins, inhibiting their DNA-binding capabilities. The key reactions include:

  • Inhibition of DNA Binding: At concentrations around 40 µM, HLM006474 significantly reduces the DNA-binding activity of E2F4 in cell extracts.
  • Downregulation of E2F Proteins: Prolonged exposure leads to decreased levels of E2F4 protein, suggesting a mechanism where HLM006474 not only inhibits binding but may also promote degradation of the protein .

These reactions are critical for understanding how HLM006474 can alter cellular processes related to growth and apoptosis.

Mechanism of Action

The mechanism by which HLM006474 exerts its effects involves several steps:

  1. Binding to E2F Complexes: HLM006474 binds to E2F transcription factors, particularly E2F4, disrupting their ability to bind DNA.
  2. Alteration of Gene Expression: This disruption leads to changes in the expression of genes regulated by E2F, many of which are involved in cell cycle progression and survival.
  3. Induction of Apoptosis: The inhibition of E2F activity results in increased apoptosis in cancer cells, distinguishing its action from traditional chemotherapeutics like cisplatin and doxorubicin .

Data indicate that HLM006474's effects on apoptosis are specific to cells expressing E2F4, highlighting its potential as a targeted therapy.

Physical and Chemical Properties Analysis

HLM006474 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

These properties are essential for its formulation into therapeutic agents .

Applications

HLM006474 has several scientific uses, particularly in cancer research:

Introduction to the E2F Pathway in Oncogenesis

The E2F family of transcription factors serves as the principal effector of the retinoblastoma (Rb) tumor suppressor pathway, governing the transition from G1 to S phase in the cell cycle. In healthy cells, Rb proteins sequester E2F activators, preventing unscheduled proliferation. Oncogenic transformation frequently involves disruption of the Rb/E2F checkpoint—through RB1 mutations, CDK hyperactivation, or cyclin D amplification—leading to constitutive E2F-driven transcription. This deregulation promotes uncontrolled cell division, genomic instability, and evasion of apoptosis, establishing E2F as a high-value target in cancer therapy [7] [8].

Molecular Biology of E2F Transcription Factors

The E2F family comprises eight members (E2F1–E2F8), functionally categorized as activators (E2F1–E2F3a) or repressors (E2F3b–E2F8). Activators induce genes essential for DNA replication (e.g., DHFR, TK, DNA polymerase) and cell cycle progression (Cyclin E, CDC6). Repressors form complexes with Rb proteins (pRb, p107, p130) to silence these targets during quiescence (G0) or differentiation [8]. Structurally, E2F1–E2F6 heterodimerize with DP1/2 subunits via a conserved dimerization domain, enhancing DNA-binding stability to the consensus sequence TTTCCCGC. In contrast, E2F7/E2F8 possess duplicated DNA-binding domains and function independently of DP partners [7] [8].

Table 1: Functional Classification of E2F Family Members

CategoryMembersBinding PartnersPrimary Role
ActivatorsE2F1–E2F3aDP1/2Transcribe S-phase genes
Repressors (Rb-dependent)E2F3b–E2F5p107/p130Recruit chromatin remodelers
Repressors (Rb-independent)E2F6–E2F8Polycomb group/MaxSilence growth genes

The nuclear localization of E2Fs is tightly regulated: activator E2Fs harbor nuclear localization signals (NLS), while repressors (E2F4–E2F5) contain nuclear export signals (NES). This spatial control ensures timely transcriptional activation or repression during cell cycle progression [8].

Dysregulation of E2F/Rb Signaling in Cancer Pathogenesis

In >90% of cancers, the Rb/E2F axis is disrupted, enabling uncontrolled proliferation. Mechanisms include:

  • Genetic alterations: RB1 mutations occur in 90% of small-cell lung cancers (SCLC) and 15–30% of non-small-cell lung cancers (NSCLC) [4] [8].
  • Epigenetic silencing: CDKN2A (p16) promoter hypermethylation in 40–70% of NSCLC, leading to CDK4/6 overactivation and Rb hyperphosphorylation [4] [7].
  • Oncogenic amplification: Cyclin D1 overexpression in 50% of breast cancers, driving Rb inactivation [7].

Consequent E2F deregulation alters expression of apoptotic (CASP3, APAF1) and checkpoint (TP53, BUB1) genes, facilitating tumorigenesis. For example, melanoma cells exhibit elevated E2F4-DNA binding, which suppresses pro-apoptotic signals and enhances invasion [1] [9].

Table 2: E2F/Rb Pathway Alterations in Major Cancers

Cancer TypePrevalent AlterationConsequence
SCLCRB1 mutation (90%)Loss of E2F sequestration
NSCLCCDKN2A silencing (40–70%)Constitutive CDK4/6 activation
MelanomaCyclin D amplificationHyperphosphorylation of Rb
Breast carcinomaE2F3 overexpressionEnhanced S-phase gene transcription

Three-dimensional skin models demonstrate that E2F4 hyperactivity in melanoma (e.g., A375 cells) accelerates proliferation and tissue invasion—phenotypes reversed by E2F inhibition [1] [10].

Rationale for Targeting E2F Activity in Cancer Therapy

The universal dysregulation of E2F in malignancies positions it as a therapeutic "Achilles’ heel." Unlike cytotoxic chemotherapeutics, E2F inhibitors exploit cancer-specific vulnerabilities:

  • Dependency on deregulated E2F: Cancer cells exhibit addiction to constitutive E2F activity for survival, while normal cells utilize transient, growth factor-stimulated E2F [7].
  • Apoptotic priming: Deregulated E2F1–E2F3a activate tumor suppressors (ARF, p73) absent in normal cycling cells. When coupled with p53 pathway defects in cancers, this primes apoptosis upon E2F inhibition [7] [9].

HLM006474, a first-in-class pan-E2F inhibitor, validates this rationale. Identified via virtual screening of the E2F4/DP2 heterodimer structure, it binds E2F DNA-binding domains, inhibiting promoter occupancy [2]. Key mechanistic insights include:

  • Inhibition of DNA binding: Reduces E2F4-DNA complex formation in A375 cells (IC₅₀ = 29.8 μM) within 9 hours, without altering E2F1/4 protein levels initially [1] [2].
  • Downregulation of E2F4 expression: Prolonged exposure (24 hours) decreases total E2F4 protein, potentiating apoptosis [1] [10].
  • Modulation of downstream effectors: Suppresses cyclin D3 and induces PARP cleavage in A375 and MDA-MB-231 cells, indicating cell cycle arrest and apoptosis [1] [6].

Table 3: Antineoplastic Mechanisms of HLM006474

EffectConsequenceExperimental Evidence
E2F4-DNA binding blockLoss of proliferative gene transcriptionEMSA in A375 cells (IC₅₀ = 29.8 μM)
E2F4 protein depletionSustained pathway suppressionWestern blot after 24-hour exposure
Synergy with taxanesEnhanced mitotic catastropheCI <0.9 in NSCLC + paclitaxel

HLM006474 synergizes with paclitaxel in NSCLC (H1299, H292 cells) by transiently elevating E2F3a/b. siRNA-mediated E2F3 knockdown abolishes this synergy, confirming E2F3’s role in taxane sensitivity [4] [5]. In contrast, antagonism occurs with cisplatin or gemcitabine due to conflicting cell cycle effects [4] [6].

Properties

Product Name

HLM006474

IUPAC Name

7-[(4-ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28)

InChI Key

CYNZBLNMIJNBSF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C

Solubility

Soluble in DMSO

Synonyms

HLM006474; HLM-006474; HLM 006474;

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.